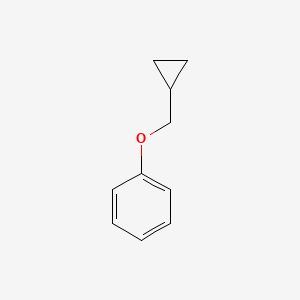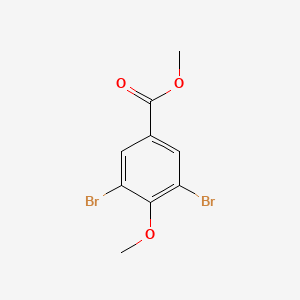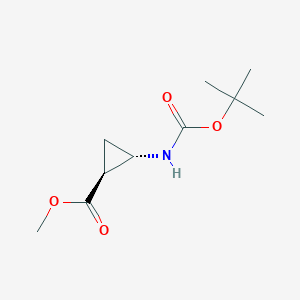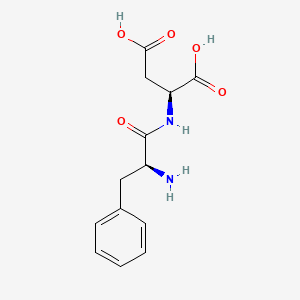
3-Methanesulfonylbenzene-1-sulfonamide
概要
説明
3-Methanesulfonylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H9NO4S2 . It belongs to the class of sulfonamides, which are synthetic antimicrobial drugs used for the treatment of human and animal bacterial infections .
Synthesis Analysis
The synthesis of sulfonamides like 3-Methanesulfonylbenzene-1-sulfonamide often involves the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . A study also reported the synthesis of transition metal complexes of sulfonamides .Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . The reaction scope is reasonably general, involving a wide range of propargyl alcohols that reacted smoothly with different sodium sulfinates .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methanesulfonylbenzene-1-sulfonamide can be determined using various computational methods such as Density Functional Theory (DFT), which is frequently employed for theoretical simulation of an organic compound’s electronic structure .科学的研究の応用
Enantioselective Modification of Sulfonamides
A carbene-catalyzed method for highly enantioselective modification of sulfonamides, including 3-Methanesulfonylbenzene-1-sulfonamide, has been developed . This method allows for selective modification of sulfonamide-containing drug molecules to form the corresponding phthalidyl derivatives as potential prodrugs .
Antibacterial Activity
Sulfonamides, including 3-Methanesulfonylbenzene-1-sulfonamide, have been used as broad-spectrum antibacterial agents for the treatment of human and animal bacterial infections .
Anti-Carbonic Anhydrase Activity
Sulfonamides can inhibit carbonic anhydrase, an enzyme that plays a key role in regulating pH and fluid balance in the body . This property allows them to be used in the treatment of conditions such as glaucoma and edema .
Anti-Dihydropteroate Synthetase Activity
Sulfonamides can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . This makes them effective in treating bacterial infections .
Treatment of Thyroiditis
Sulfonamides have been used in the treatment of thyroiditis, an inflammation of the thyroid gland .
Treatment of Hypoglycemia
Sulfonamides can stimulate insulin secretion, making them useful in the treatment of hypoglycemia .
Anti-Malarial Activity
Triazole-benzenesulfonamide hybrids, which could potentially include 3-Methanesulfonylbenzene-1-sulfonamide, have shown anti-malarial activity .
Anti-Tumor and Anti-Cancer Activity
Triazole-benzenesulfonamide hybrids have also shown anti-tumor and anti-cancer activity .
作用機序
Target of Action
3-Methanesulfonylbenzene-1-sulfonamide, like other sulfonamides, primarily targets dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folate, a vital component for DNA synthesis, while carbonic anhydrase plays a role in maintaining pH and fluid balance in the body .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function . This results in the disruption of folate synthesis, which is essential for DNA replication . As a result, bacterial growth is inhibited .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway . Folate is required for the synthesis of nucleic acids like DNA and RNA . Therefore, the inhibition of this pathway prevents bacterial DNA synthesis, effectively halting their growth .
Pharmacokinetics
They are usually well-absorbed and widely distributed in the body .
Result of Action
The primary result of the action of 3-Methanesulfonylbenzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the folate synthesis pathway, the compound prevents the bacteria from synthesizing DNA, thereby inhibiting their ability to replicate .
Action Environment
The efficacy and stability of 3-Methanesulfonylbenzene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of drugs .
特性
IUPAC Name |
3-methylsulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h2-5H,1H3,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFIQCIEPNCJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290092 | |
| Record name | 3-(Methylsulfonyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22821-83-6 | |
| Record name | 3-(Methylsulfonyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22821-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylsulfonyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1'R,3'Ar,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B3253763.png)
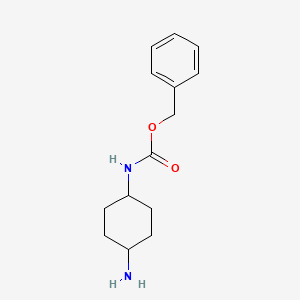

![N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide](/img/structure/B3253783.png)

